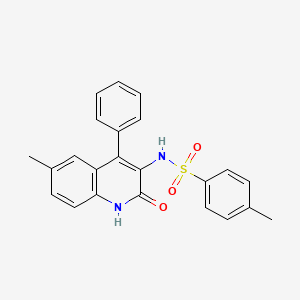

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide

Description

4-Methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-dihydroquinolin core substituted with methyl, phenyl, and benzenesulfonamide groups. While the provided evidence lacks explicit data on its synthesis or applications, its structural features align with bioactive sulfonamides studied for antimicrobial and pharmacological properties .

Properties

IUPAC Name |

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-15-8-11-18(12-9-15)29(27,28)25-22-21(17-6-4-3-5-7-17)19-14-16(2)10-13-20(19)24-23(22)26/h3-14,25H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCTPBNDWAFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=CC(=C3)C)NC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Substitution Reactions: The quinoline core is then subjected to electrophilic aromatic substitution reactions to introduce the hydroxy, methyl, and phenyl groups at specific positions.

Sulfonamide Formation: The final step involves the reaction of the substituted quinoline with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while reduction of a nitro group would yield a quinoline amine.

Scientific Research Applications

4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The presence of the hydroxy and sulfonamide groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Structural Analog: 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

Key Differences :

- Core Structure: Replaces the dihydroquinolin ring with a phenyl group linked to a 5-methyl-1,2-oxazole sulfamoyl moiety .

Table 1: Structural and Functional Comparison

Functional Analog: N-(2-Oxo-1,2-dihydroquinolin-3-yl)acetamide Derivatives

Key Differences :

- Backbone: Shares the 2-oxo-1,2-dihydroquinolin core but substitutes sulfonamide with acetamide or pentanamide groups .

- Applications: Studied for metabolism by human aldehyde oxidases (AOXs), highlighting the role of the dihydroquinolin scaffold in drug metabolism pathways .

Insight : The sulfonamide group in the target compound may confer distinct solubility or binding properties compared to acetamide derivatives, influencing pharmacokinetics or target specificity.

Methodological Considerations

- Crystallography : Structural data for analogs (e.g., bond lengths, angles) were likely determined using SHELX or WinGX, standard tools for small-molecule refinement .

- Synthetic Routes : Sulfonamide derivatives are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines, as implied by the evidence .

Biological Activity

4-Methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide is a complex organic compound belonging to the quinoline derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core fused with a benzenesulfonamide group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural configuration contributes to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 4-Methyl-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzenesulfonamide |

| Solubility | Soluble in DMSO and ethanol |

| Melting Point | Not specified |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Cell Line Studies : The compound was tested against several cancer cell lines including A549 (lung), MCF7 (breast), and SKOV3 (ovarian). The IC50 values ranged from 0.85 µM to 3.32 µM across different cell types, indicating potent activity against tumor cells .

- Mechanism of Action : The anticancer effects are attributed to the disruption of microtubule dynamics leading to mitotic arrest. The compound induces apoptosis via the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Activity

The benzenesulfonamide moiety is known for its anti-inflammatory properties. In vitro studies suggest that the compound can inhibit pro-inflammatory cytokine production, which may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

Quinoline derivatives are recognized for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains, although further research is required to establish its efficacy .

Case Study 1: Anticancer Mechanism Exploration

A study investigated the effects of the compound on SKOV3 ovarian cancer cells. Treatment with the compound resulted in significant morphological changes indicative of apoptosis and increased levels of reactive oxygen species (ROS). Flow cytometry analysis confirmed G2/M phase cell cycle arrest .

Case Study 2: Synthesis and Evaluation of Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Various substitutions on the quinoline ring were evaluated for their cytotoxic effects, revealing that specific modifications could significantly increase potency against cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.